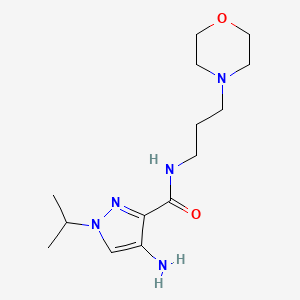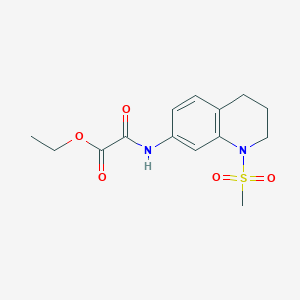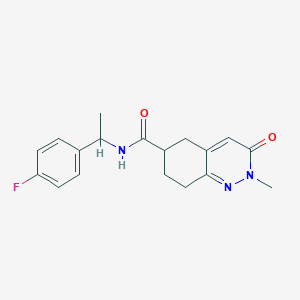
cyclopropyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel 1,2,4-triazole derivative . It has a molecular weight of 178.2 and a molecular formula of C11H11FO . It’s synthesized and recrystallized from ethanol .
Synthesis Analysis
The compound was synthesized by multi-step reactions under microwave-assisted conditions . The synthesis involved introducing a cyclopropane pharmacophore into a 1,2,4-triazole scaffold .Molecular Structure Analysis
The compound crystallized in the orthorhombic space group Pbca . The X-ray analysis reveals that not only intermolecular O–H···N interactions, but also C-H···π stacking interactions exist in the adjacent molecules .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.2 and a molecular formula of C11H11FO . More specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cyclopropyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound that has garnered interest due to its unique chemical structure and potential applications in various scientific research areas. One of the primary focuses has been on its synthesis and the exploration of its chemical properties. Studies have illustrated convenient procedures for the synthesis of compounds like ciproxifan, a histamine H3‐receptor antagonist, showcasing the versatility of cyclopropyl and fluorobenzyl components in medicinal chemistry (Stark, 2000). Furthermore, research into the facile and convenient synthesis of new derivatives incorporating thiophene moieties highlights the potential for creating novel compounds with significant biological activities (Mabkhot et al., 2010).
Anti-mycobacterial and Antitumor Activities
A notable area of application for compounds related to this compound is in the development of anti-mycobacterial agents. An efficient synthesis approach led to the creation of phenyl cyclopropyl methanones that demonstrated promising anti-tubercular activities against M. tuberculosis H37Rv in vitro, with some compounds showing activity against multidrug-resistant strains (Dwivedi et al., 2005). Additionally, the synthesis of fluorinated analogs of known fluorophores has revealed that such modifications can significantly enhance photostability and improve spectroscopic properties, opening up new avenues for research in materials science and pharmaceuticals (Woydziak et al., 2012).
Catalyst and Solvent-Free Synthesis
The exploration of catalyst- and solvent-free synthesis methods has also been a key application area. For instance, the microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions facilitated the efficient synthesis of benzamide derivatives, highlighting the potential for greener chemistry practices in the development of novel compounds (Moreno-Fuquen et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclopropyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c15-12-3-1-2-10(8-12)9-19-14-16-6-7-17(14)13(18)11-4-5-11/h1-3,8,11H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJDZSAMQSDSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2746895.png)
![N-(3,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746896.png)
![ethyl 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate](/img/structure/B2746897.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2746899.png)
![6-Oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B2746903.png)


![(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2746907.png)
![4-N-[1-(Benzenesulfonyl)piperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2746908.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2746910.png)


![9-(2,3-dimethylphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746916.png)